5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2) is a highly versatile fused heterocyclic building block characterized by a triazole ring fused to a pyrimidine core . Commercially recognized as Trapidil Impurity A, it is the direct synthetic precursor and primary degradant of the vasodilator drug Trapidil . Beyond its critical role as a pharmacopoeial reference standard, this compound exhibits strong electron-donating properties due to its multi-nitrogen scaffold and 5-methyl substitution [1]. These structural features make it an exceptional mixed-type corrosion inhibitor for carbon steel in acidic environments [1] and a privileged scaffold for synthesizing diverse bioactive molecules, including potent antimalarial dihydroorotate dehydrogenase (DHODH) inhibitors [2].
Generic substitution of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unviable across its primary applications due to strict structural and regulatory requirements. In pharmaceutical QA/QC, it acts as the specific European Pharmacopoeia (EP) Reference Standard for Trapidil Impurity A; any deviation in the methyl or hydroxyl position invalidates chromatographic calibration and regulatory compliance . In chemical synthesis, the specific 5-methyl and 7-hydroxyl substitution pattern is critical for directing subsequent chlorination and amination steps to yield Trapidil or specific PfDHODH inhibitors [2]. Furthermore, in corrosion inhibition, the exact arrangement of the triazolopyrimidine nitrogen atoms and the electron-donating methyl group are required to achieve the optimal electron density for Langmuir-type chemisorption onto carbon steel, a property lost in simpler azoles or unmethylated analogs [1].
For regulatory compliance in Trapidil manufacturing, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is mandated as the European Pharmacopoeia (EP) Reference Standard for Impurity A . It provides the exact structural match required to calibrate relative retention times in HPLC assays, a function that cannot be fulfilled by Trapidil API or non-specific triazolopyrimidines .
| Evidence Dimension | Chromatographic resolution and relative retention time |
| Target Compound Data | 100% structural concordance for EP monograph compliance |
| Comparator Or Baseline | Trapidil API or non-specific triazolopyrimidines |
| Quantified Difference | Enables exact calibration of the Impurity A peak, whereas generic analogs fail to meet EP regulatory assay requirements. |
| Conditions | European Pharmacopoeia (EP) HPLC assay for Trapidil purity. |
Procurement of this exact standard is legally and technically mandatory for batch release and QA/QC of Trapidil API.
Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies demonstrate that 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol acts as a highly effective mixed-type corrosion inhibitor [1]. At a concentration of 10⁻³ M in 1M HCl at 303K, it achieves a maximum inhibition efficiency of 94.4%, significantly outperforming the uninhibited carbon steel baseline [1].
| Evidence Dimension | Maximum inhibition efficiency (IE%) |
| Target Compound Data | 94.4% inhibition efficiency at 10⁻³ M concentration |
| Comparator Or Baseline | Uninhibited carbon steel baseline (0% IE) |
| Quantified Difference | Achieves >94% protection of carbon steel via mixed-type Langmuir monolayer adsorption, significantly outperforming bare steel. |
| Conditions | 1M HCl solution at 303K, potentiodynamic polarization and EIS. |
Makes it a highly effective process additive for industrial acid pickling, minimizing metal loss during descaling.
In the synthesis of antimalarial PfDHODH inhibitors, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol serves as a stable, common intermediate that readily undergoes acylation and cyclization to yield diverse C2-substituted analogs [1]. This route provides good to excellent yields, bypassing the lengthy reaction times, inefficiency, and variable yields associated with the direct condensation of 3-substituted-5-amino-1,2,4-triazoles [1].
| Evidence Dimension | Synthesis yield and route viability |
| Target Compound Data | Serves as a common intermediate yielding diverse C2-alkyl/aryl analogs in high yields. |
| Comparator Or Baseline | Direct condensation of 3-substituted-5-amino-1,2,4-triazoles with ethyl 3-oxobutanoate. |
| Quantified Difference | Eliminates the variable yields (<40%) and inefficiency of direct condensation routes by providing a stable, pre-formed core for late-stage functionalization. |
| Conditions | Acylation and cyclization to form PfDHODH inhibitor libraries. |
Procurement of this core scaffold accelerates library synthesis and improves overall yield for medicinal chemistry programs.
Essential as the EP Reference Standard (Trapidil Impurity A) for calibrating HPLC assays during the batch release and stability testing of Trapidil API .
Procured as the direct starting material for the commercial synthesis of Trapidil, where it undergoes chlorination and subsequent amination with dipropylamine .
Utilized as a high-efficiency mixed-type corrosion inhibitor in 1M HCl descaling baths, protecting carbon steel from acid attack via stable monolayer adsorption [1].
Employed as a core intermediate to synthesize C2-substituted triazolopyrimidines, streamlining the development of PfDHODH inhibitors for antimalarial therapies [2].
Irritant